3,5-Dimethoxy-L-phenylalanine
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Overview
Description
3,5-Dimethoxy-L-phenylalanine: is a derivative of the amino acid phenylalanine, characterized by the presence of two methoxy groups at the 3 and 5 positions of the phenyl ring. Its molecular formula is C11H15NO4 and it has a molecular weight of 225.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of methanol and a suitable catalyst under controlled conditions to achieve the methoxylation .
Industrial Production Methods: Industrial production of 3,5-Dimethoxy-L-phenylalanine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxy-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
3,5-Dimethoxy-L-phenylalanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-L-phenylalanine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then interact with molecular targets and pathways, influencing biological processes .
Comparison with Similar Compounds
3,4-Dimethoxy-L-phenylalanine: This compound has methoxy groups at the 3 and 4 positions of the phenyl ring.
3,5-Dimethoxy-D-phenylalanine: The D-enantiomer of 3,5-Dimethoxy-L-phenylalanine.
Comparison: this compound is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. Compared to 3,4-Dimethoxy-L-phenylalanine, the 3,5-dimethoxy derivative may exhibit different metabolic pathways and interactions with enzymes .
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14/h3-4,6,10H,5,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
RGJFWLUOTAIYGQ-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)C[C@@H](C(=O)O)N)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(C(=O)O)N)OC |
Origin of Product |
United States |
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